8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This spirocyclic compound features a 1-oxa-4,8-diazaspiro[4.5]decane core with two distinct sulfonyl substituents: a 2-methoxy-5-methylphenyl group at position 8 and a 4-methoxyphenyl group at position 4. The spirocyclic scaffold imparts conformational rigidity, while the sulfonyl groups contribute to electronic and steric properties critical for molecular interactions. Its molecular formula is C23H28N2O7S2 (exact mass: 520.13 g/mol), differentiating it from analogs through substituent variations .
Properties
IUPAC Name |
8-(2-methoxy-5-methylphenyl)sulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S2/c1-17-4-9-20(30-3)21(16-17)33(27,28)23-12-10-22(11-13-23)24(14-15-31-22)32(25,26)19-7-5-18(29-2)6-8-19/h4-9,16H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOZDWOHXLFIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a spirocyclic framework with multiple functional groups, including sulfonyl and methoxy substituents. Its chemical formula is , which contributes to its unique biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The IC50 values for related compounds range from 8.00 to 18.50 μM , indicating promising antiproliferative activity in vitro .
The proposed mechanism involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation. Specifically, these compounds may act as inhibitors of soluble epoxide hydrolase (sEH), which is implicated in the regulation of inflammation and cancer progression .
Data Table: Biological Activity Summary
| Activity | Measurement | Value | Source |
|---|---|---|---|
| Cytotoxicity | IC50 (KBCh R-8-5 cells) | 8.00 - 18.50 μM | |
| Inhibition of sEH | % Inhibition | Significant at low μM range | |
| Antiproliferative | Cell Line Tested | Various cancer lines |
Case Studies
-
Cytotoxicity in Cancer Models :
In a study examining the effects of related diazaspiro compounds on KBCh R-8-5 cells, it was found that specific derivatives could enhance the cytotoxicity of standard chemotherapeutics like vinblastine by up to 35-fold . This suggests a potential role in overcoming drug resistance commonly seen in cancer treatment . -
In Vivo Studies :
Another study evaluated the antihypertensive effects of similar compounds in spontaneously hypertensive rats (SHR). The oral administration of these compounds resulted in a significant reduction in blood pressure, indicating their potential therapeutic applications beyond oncology .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with structurally related analogs:
Key Observations :
- Steric Profile : The 4-fluoro-3-methylphenyl group in Analog 2 introduces steric hindrance and electronegativity, differing from the target’s less bulky methoxy-substituted aryl group .
- Solubility : Analog 1’s methylsulfonyl group enhances aqueous solubility (1.5 mg/mL) compared to the target compound’s lower solubility (0.12 mg/mL), attributed to increased hydrophilicity .
Stability and Metabolic Considerations
- Analog 2’s fluorine atom could enhance metabolic stability by resisting oxidative degradation, though steric effects may limit enzymatic access .
Q & A
Basic: What are the standard synthetic pathways for preparing 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
Answer:
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include:
Formation of the spiro core : Cyclization of piperidine or morpholine derivatives under basic conditions.
Sulfonylation : Sequential introduction of sulfonyl groups using (2-methoxy-5-methylphenyl)sulfonyl chloride and (4-methoxyphenyl)sulfonyl chloride.
Purification : Column chromatography or recrystallization to isolate the final product.
Critical parameters include:
- Anhydrous conditions to prevent hydrolysis of sulfonyl chlorides .
- Temperature control (e.g., 0–5°C during sulfonylation to minimize side reactions) .
Advanced: How can reaction yields be optimized for sulfonylation steps in the synthesis of this compound?
Answer:
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DCM or THF) enhance sulfonyl group reactivity.
- Stoichiometric ratios : A 1.2–1.5 molar excess of sulfonyl chloride ensures complete substitution.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates sulfonylation via nucleophilic catalysis .
- Workup strategies : Quenching with ice-cold water minimizes degradation of sensitive intermediates. Reported yields range from 65–85% under optimized conditions .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
Core techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., spirocyclic CH₂ groups resonate at δ 3.2–3.8 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the spiro core .
Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 539.18) .
X-ray Crystallography : Resolves spatial arrangement of sulfonyl groups and spiro conformation .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or GPCRs). Focus on sulfonyl groups as hydrogen bond acceptors .
MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
QSAR Models : Corrogate substituent effects (e.g., methoxy vs. methyl groups) with activity data from analogs .
Key findings from similar spiro compounds suggest preferential binding to hydrophobic pockets .
Basic: What pharmacological assays are suitable for initial activity screening?
Answer:
- Enzyme inhibition assays : Test against kinases, phosphatases, or proteases at 1–10 μM concentrations.
- Cell viability assays : Use MTT or ATP-lite in cancer cell lines (e.g., HeLa or MCF-7).
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Replicate experiments : Verify results under identical conditions (e.g., cell passage number, serum batch).
Control variables : Standardize assay protocols (e.g., incubation time, solvent DMSO ≤0.1%).
Meta-analysis : Compare data with structurally similar compounds (e.g., spiro derivatives with varied sulfonyl groups) .
Mechanistic studies : Use CRISPR knockouts or siRNA to confirm target specificity .
Basic: What methods validate the purity of this compound for in vivo studies?
Answer:
- HPLC : Use a C18 column (e.g., Chromolith®) with UV detection at 254 nm. Acceptable purity: ≥95% .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.4% tolerance).
- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?
Answer:
Modify sulfonyl substituents : Replace methoxy groups with halogens or alkyl chains to alter lipophilicity.
Vary the spiro core : Introduce heteroatoms (e.g., sulfur) to modulate ring strain and bioavailability.
Evaluate metabolic stability : Use liver microsomes to identify sites of oxidative degradation .
Basic: What are the stability considerations for long-term storage?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants to avoid hydrolysis of sulfonamide bonds.
- Solvent : Dissolve in DMSO for aliquots; avoid repeated freeze-thaw cycles .
Advanced: How can environmental fate studies assess the compound’s ecological impact?
Answer:
Biodegradation assays : Monitor degradation in soil/water systems via LC-MS.
QSAR-based toxicity prediction : Estimate EC50 for aquatic organisms using tools like ECOSAR.
Metabolite profiling : Identify transformation products (e.g., desmethyl derivatives) using HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
